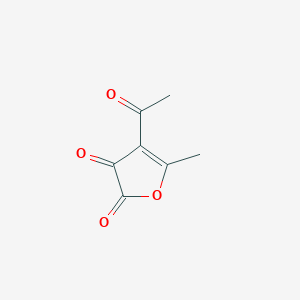
4-Acetyl-5-methylfuran-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-methylfuran-2,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Role as a Building Block
4-Acetyl-5-methylfuran-2,3-dione serves as a versatile building block in organic synthesis. Its structure allows for various transformations, leading to the formation of complex molecules. For instance, it has been utilized in the synthesis of substituted amides through palladium-catalyzed reactions. In a study, the compound was reacted with N,N-diethylacetamide under carbonylative conditions, yielding derivatives with high efficiency (up to 81% yield) .
Table 1: Reaction Yields of Derivatives from this compound
| Product | Yield (%) |
|---|---|
| 2-(4-Acetyl-5-methylfuran-2-yl)-N,N-diethylacetamide | 61 |
| 2-(4-Acetyl-5-methylfuran-2-yl)-N,N-dimethylacetamide | 67 |
| 2-(4-Acetyl-5-methylfuran-2-yl)-N,N-dibutylacetamide | 75 |
| 2-(4-Acetyl-5-methylfuran-2-yl)-N-cyclohexyl-N-ethylacetamide | 74 |
Medicinal Chemistry
Potential Antiparasitic Activity
Recent research has highlighted the potential of compounds derived from this compound in medicinal chemistry. Studies suggest that derivatives can act as inhibitors for various biological targets, including enzymes involved in parasitic infections. For example, the compound has been explored for its inhibitory effects on Trypanothione reductase, a target for drugs against human African trypanosomiasis .
Case Study: Inhibition of Trypanothione Reductase
In a study investigating the inhibition of Trypanothione reductase, derivatives of this compound were synthesized and tested for their biological activity. The results indicated that certain derivatives exhibited promising inhibitory effects, suggesting potential applications in drug development against tropical diseases .
Materials Science
Use in Polymer Chemistry
The compound's reactive diketone functionality makes it suitable for applications in polymer chemistry. Its ability to undergo condensation reactions allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers Modified with this compound
| Polymer Type | Modification Method | Property Enhanced |
|---|---|---|
| Polyurethane | Diketone crosslinking | Increased hardness |
| Polyethylene | Copolymerization | Improved UV stability |
Propriétés
Numéro CAS |
128732-08-1 |
|---|---|
Formule moléculaire |
C7H6O4 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
4-acetyl-5-methylfuran-2,3-dione |
InChI |
InChI=1S/C7H6O4/c1-3(8)5-4(2)11-7(10)6(5)9/h1-2H3 |
Clé InChI |
BRTSQGXYMKNDTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=O)O1)C(=O)C |
SMILES canonique |
CC1=C(C(=O)C(=O)O1)C(=O)C |
Synonymes |
2,3-Furandione, 4-acetyl-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















